molecular formula C10H11B B1278298 3-(2-Bromophenyl)-2-methyl-1-propene CAS No. 514821-14-8

3-(2-Bromophenyl)-2-methyl-1-propene

Cat. No.: B1278298
CAS No.: 514821-14-8
M. Wt: 211.1 g/mol
InChI Key: GDDZJVPXQFSMSV-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-methyl-1-propene is an organic compound featuring a propene backbone substituted with a methyl group at position 2 and a 2-bromophenyl group at position 3. Its reactivity is influenced by the electron-withdrawing bromine atom on the phenyl ring and the conjugated double bond system.

Properties

IUPAC Name

1-bromo-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDZJVPXQFSMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452599
Record name 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514821-14-8
Record name 1-Bromo-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514821-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the bromination of 2-methyl-1-propene followed by a Friedel-Crafts alkylation reaction with bromobenzene. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are utilized.

Major Products Formed

    Substitution: Formation of phenyl derivatives with different functional groups.

    Oxidation: Formation of phenyl ketones or alcohols.

    Reduction: Formation of 2-methyl-1-propene derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propene moiety can undergo addition reactions. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups, which can modulate its interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Propenes

  • 3-Chloro-2-methyl-1-propene (CAS 563-47-3) :

    • Structure : Chlorine replaces bromine at position 3.
    • Properties : Lower molecular weight (104.59 g/mol) compared to brominated analogs. Chlorine’s smaller atomic size and weaker electron-withdrawing effect result in higher volatility and lower boiling points.
    • Applications : Widely used in polymer production (e.g., methallyl chloride derivatives).
  • 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene: Structure: Bromine at position 2, chloro and methyl groups on the phenyl ring. Properties: The combined electron-withdrawing effects of Br and Cl enhance electrophilic reactivity. No specific data on melting/boiling points, but similar bromo-chloro compounds exhibit stability in cross-coupling reactions.

Brominated Aromatic Derivatives

  • 3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6): Structure: Brominated alcohol with a hydroxyl group instead of a propene chain. Properties: Higher polarity due to the -OH group, leading to increased solubility in polar solvents.
  • 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one :

    • Structure : Chalcone derivative with bromine and aromatic substituents.
    • Properties : The ketone group enables participation in nucleophilic addition reactions. Crystallographic studies highlight planar geometry, favoring solid-state photochemical applications.

Methyl-Substituted Propenes

  • 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS 951894-87-4) :

    • Structure : Methoxy and methyl groups on the phenyl ring.
    • Properties : Molecular weight 176.25 g/mol. Methoxy’s electron-donating effect stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to brominated analogs. Used in lab-scale organic synthesis.
  • 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene (CAS 951893-73-5) :

    • Structure : Fluoro and methyl groups on the phenyl ring.
    • Properties : Molecular weight 164.22 g/mol. Fluorine’s strong electron-withdrawing effect increases resistance to oxidation. High purity (97%) suggests utility in precision synthesis.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Chloro-2-methyl-1-propene 563-47-3 C₄H₇Cl 104.59 Cl at position 3 High volatility, polymer precursor
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene 951894-87-4 C₁₂H₁₆O 176.25 Methoxy, methyl on phenyl Electron-donating stabilization
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene 951893-73-5 C₁₁H₁₁F 164.22 Fluoro, methyl on phenyl Oxidation-resistant, high purity

Research Findings and Trends

  • Synthetic Utility : Brominated propenes like 3-(2-Bromophenyl)-2-methyl-1-propene are pivotal in cross-coupling reactions (e.g., Heck or Suzuki) due to the C-Br bond’s lability.
  • Substituent Effects : Electron-withdrawing groups (Br, F) enhance electrophilic reactivity but reduce thermal stability, whereas electron-donating groups (methoxy) improve solubility.
  • Challenges: Limited data on brominated propenes’ environmental impact necessitates further study, particularly regarding biodegradability and toxicity.

Biological Activity

3-(2-Bromophenyl)-2-methyl-1-propene, also known as 2-bromo-3-methyl-1-phenopropene, is an organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom attached to a phenyl group and a propene backbone, positions it as a potential candidate for various biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11Br, with a molecular weight of approximately 227.10 g/mol. The compound features:

  • A bromobenzene moiety that contributes to its reactivity.
  • An alkene functional group that may participate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties, cytotoxic effects, and potential as a pharmaceutical intermediate.

Antimicrobial Activity

Recent studies have demonstrated that compounds with bromine substitutions exhibit enhanced antibacterial and antifungal activities. For instance:

  • In vitro assays showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains such as E. coli and Bacillus mycoides .
Microorganism MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

Cytotoxicity Studies

Cytotoxic effects of the compound were assessed using various cancer cell lines:

  • The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
  • IC50 values were reported to be in the micromolar range for several tested cell lines, indicating moderate potency .

The mechanism by which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Generation : The presence of the bromine atom may enhance oxidative stress in microbial cells, leading to cell death.
  • Disruption of Membrane Integrity : The alkene group can interact with lipid membranes, compromising their integrity and function.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various halogenated compounds, including this compound. The results indicated that the presence of bromine significantly improved the compounds' ability to inhibit bacterial growth compared to their non-halogenated counterparts .
  • Cytotoxicity Against Cancer Cells : In a controlled experiment involving human cancer cell lines, the compound was found to induce apoptosis through ROS-mediated pathways. This suggests a promising avenue for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of strong bases.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)-2-methyl-1-propene

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